molecular formula C23H17Cl2FN2O2 B2422849 4-(4-chlorobenzoyl)-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-31-4

4-(4-chlorobenzoyl)-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B2422849
CAS RN: 317822-31-4
M. Wt: 443.3
InChI Key: JVANRRBBQNGHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzoyl)-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C23H17Cl2FN2O2 and its molecular weight is 443.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

4-(4-Chlorobenzoyl)-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone and its derivatives are primarily investigated in the field of medicinal chemistry for their potential biological activities. A study by Lan et al. (2014) focused on synthesizing a series of 3,4-dihydro-2(1H)-quinolinone derivatives, evaluating their sigma-1 receptor antagonist activity, and exploring their potential as analgesics. One of the derivatives demonstrated significant in vitro sigma-1 receptor-binding affinity, suggesting its potential for pain treatment applications (Lan et al., 2014).

Chemical Synthesis and Development

Several studies have contributed to the development of synthesis methods and chemical transformations of quinoxalinone derivatives. Xun and Qing-ping (2004) reported the synthesis of a specific quinoxalinone derivative intended for the preparation of NMDA receptor antagonists (Xun & Qing-ping, 2004). Similarly, Abass (2007) described the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones, highlighting their potential as enzymatic enhancers (Abass, 2007). Xiao (2001) presented a synthesis proposal for 2(1H) quinoxalinone derivatives, showcasing the versatility of these compounds in chemical synthesis (Xiao, 2001).

Pharmacological and Biological Properties

Yang et al. (2012) developed a novel and facile synthesis of quinoxalinone derivatives, which were found to be particularly effective in the treatment of diabetes and its complications, serving as potent inhibitors of aldose reductase (Yang et al., 2012). Moreover, Zou et al. (2015) prepared a group of quinoxalinone derivatives and investigated their inhibitory activity against aldose reductase and antioxidant activity. The findings indicated potent inhibitory activity, with certain derivatives also showing strong antioxidant properties (Zou et al., 2015).

properties

IUPAC Name

4-(4-chlorobenzoyl)-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O2/c1-14-22(29)27(13-17-18(25)5-4-6-19(17)26)20-7-2-3-8-21(20)28(14)23(30)15-9-11-16(24)12-10-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVANRRBBQNGHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorobenzoyl)-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

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